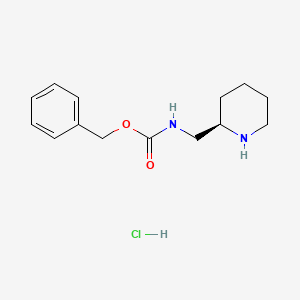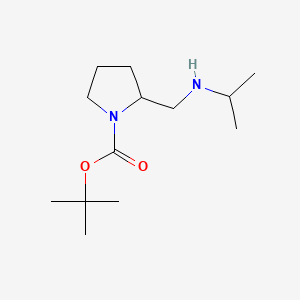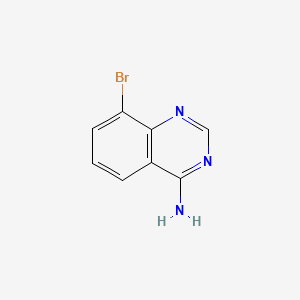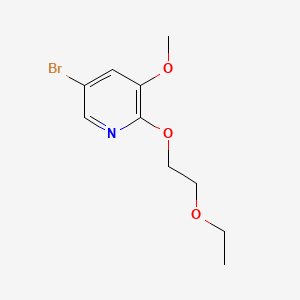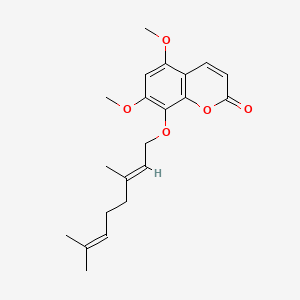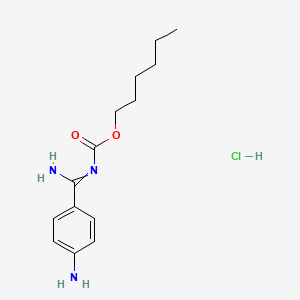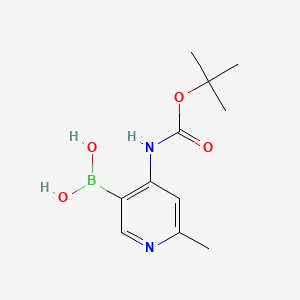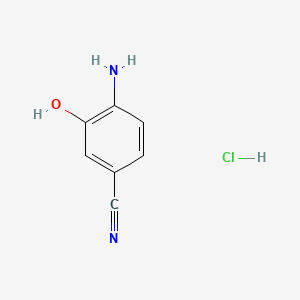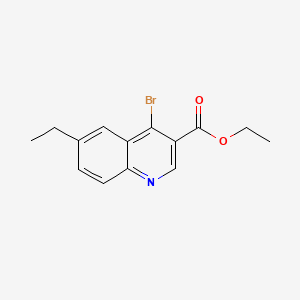
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate, also known as EBEC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. EBEC belongs to the quinoline family of compounds, which are known for their diverse biological activities and pharmacological properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves the bromination of Ethyl 6-ethylquinoline-3-carboxylate, followed by esterification with ethanol. The final product is obtained by recrystallization.
Starting Materials
Ethyl 6-ethylquinoline-3-carboxylate, Bromine, Ethanol, Sodium hydroxide
Reaction
Step 1: Bromination of Ethyl 6-ethylquinoline-3-carboxylate using bromine in the presence of sodium hydroxide, Step 2: Esterification of the resulting product with ethanol in the presence of a catalyst, Step 3: Recrystallization of the final product to obtain Ethyl 4-bromo-6-ethylquinoline-3-carboxylate
作用機序
The mechanism of action of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. Specifically, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a critical role in DNA replication and cell division. By inhibiting this enzyme, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can prevent the growth and spread of cancer cells.
生化学的および生理学的効果
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to have a number of biochemical and physiological effects on cells and tissues. For example, studies have shown that Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate in lab experiments is its high potency and selectivity for certain targets. This makes it a useful tool for studying the mechanisms of various biological processes and for developing new therapies for diseases such as cancer. However, one limitation of using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is its potential toxicity, which can make it difficult to use in certain experiments or in vivo studies.
将来の方向性
There are several future directions for research involving Ethyl 4-bromo-6-ethylquinoline-3-carboxylate. One area of interest is the development of new cancer therapies based on the compound. Researchers are also exploring the potential use of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate in the treatment of infectious diseases such as HIV and hepatitis C. Additionally, there is interest in using Ethyl 4-bromo-6-ethylquinoline-3-carboxylate as a building block for the synthesis of new materials with unique properties. Overall, the diverse biological activities and potential applications of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate make it an exciting area of research with many opportunities for future exploration.
科学的研究の応用
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research involving Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is its use in drug discovery. Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has been found to possess antimicrobial and antiviral properties, indicating its potential use in the treatment of infectious diseases.
特性
IUPAC Name |
ethyl 4-bromo-6-ethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDYFXPKFEKAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677904 |
Source


|
| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |
CAS RN |
1242260-59-8 |
Source


|
| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


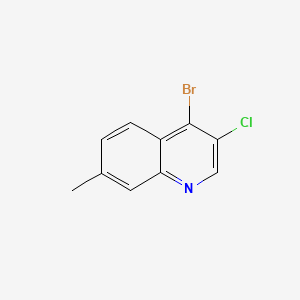
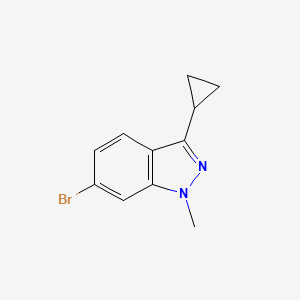
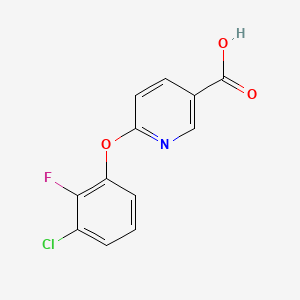
![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)
